(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid (2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 148383-08-8
VCID: VC21145526
InChI: InChI=1S/C26H45N7O7/c1-2-10-40-16-12-19(31-13-16)22(36)33(23(37)20-11-15-6-3-4-7-18(15)32-20)26(24(38)39,21(35)17(27)14-34)8-5-9-30-25(28)29/h15-20,31-32,34H,2-14,27H2,1H3,(H,38,39)(H4,28,29,30)/t15-,16?,17-,18+,19+,20-,26+/m0/s1
SMILES: CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(CCCN=C(N)N)(C(=O)C(CO)N)C(=O)O
Molecular Formula: C26H45N7O7
Molecular Weight: 567.7 g/mol

(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid

CAS No.: 148383-08-8

Cat. No.: VC21145526

Molecular Formula: C26H45N7O7

Molecular Weight: 567.7 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid - 148383-08-8

Specification

CAS No. 148383-08-8
Molecular Formula C26H45N7O7
Molecular Weight 567.7 g/mol
IUPAC Name (2R,4S)-2-[[(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R)-4-propoxypyrrolidine-2-carbonyl]amino]-4-amino-2-[3-(diaminomethylideneamino)propyl]-5-hydroxy-3-oxopentanoic acid
Standard InChI InChI=1S/C26H45N7O7/c1-2-10-40-16-12-19(31-13-16)22(36)33(23(37)20-11-15-6-3-4-7-18(15)32-20)26(24(38)39,21(35)17(27)14-34)8-5-9-30-25(28)29/h15-20,31-32,34H,2-14,27H2,1H3,(H,38,39)(H4,28,29,30)/t15-,16?,17-,18+,19+,20-,26+/m0/s1
Standard InChI Key AOXVGYLNAYOFJH-RCSXMCSBSA-N
Isomeric SMILES CCCOC1C[C@@H](NC1)C(=O)N(C(=O)[C@@H]2C[C@@H]3CCCC[C@H]3N2)[C@](CCCN=C(N)N)(C(=O)[C@H](CO)N)C(=O)O
SMILES CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(CCCN=C(N)N)(C(=O)C(CO)N)C(=O)O
Canonical SMILES CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(CCCN=C(N)N)(C(=O)C(CO)N)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator